2-(1,5-Diphenyl-4,5-dihydro-1H-pyrazol-3-YL)-10H-phenothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,5-Diphenyl-4,5-dihydro-1H-pyrazol-3-YL)-10H-phenothiazine is a complex organic compound that combines the structural features of both pyrazole and phenothiazine
Vorbereitungsmethoden
The synthesis of 2-(1,5-Diphenyl-4,5-dihydro-1H-pyrazol-3-YL)-10H-phenothiazine typically involves the reaction of 1,5-diphenyl-4,5-dihydro-1H-pyrazole with phenothiazine under specific conditions. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity of the compound.
Analyse Chemischer Reaktionen
2-(1,5-Diphenyl-4,5-dihydro-1H-pyrazol-3-YL)-10H-phenothiazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential applications as a pharmaceutical agent due to its unique structural features. It may also be used in the development of new materials with specific properties for industrial applications.
Wirkmechanismus
The mechanism of action of 2-(1,5-Diphenyl-4,5-dihydro-1H-pyrazol-3-YL)-10H-phenothiazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-(1,5-Diphenyl-4,5-dihydro-1H-pyrazol-3-YL)-10H-phenothiazine can be compared with other similar compounds, such as 1,5-diphenyl-4,5-dihydro-1H-pyrazole and phenothiazine derivatives. These compounds share some structural similarities but differ in their chemical properties and potential applications. The uniqueness of 2-(1,5-Diphenyl-4,5-dihydro-1H-pyrazol-3-YL)-
Eigenschaften
CAS-Nummer |
81103-05-1 |
---|---|
Molekularformel |
C27H21N3S |
Molekulargewicht |
419.5 g/mol |
IUPAC-Name |
2-(2,3-diphenyl-3,4-dihydropyrazol-5-yl)-10H-phenothiazine |
InChI |
InChI=1S/C27H21N3S/c1-3-9-19(10-4-1)25-18-23(29-30(25)21-11-5-2-6-12-21)20-15-16-27-24(17-20)28-22-13-7-8-14-26(22)31-27/h1-17,25,28H,18H2 |
InChI-Schlüssel |
GUECEPSWNTTZAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N(N=C1C2=CC3=C(C=C2)SC4=CC=CC=C4N3)C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.